[(4-Nitrophenyl)sulfonyl]acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAMBKGKQLIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368284 | |
| Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-94-8 | |
| Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
solubility of [(4-Nitrophenyl)sulfonyl]acetic acid in water vs organic solvents
Technical Guide: Solubility Profiling of [(4-Nitrophenyl)sulfonyl]acetic Acid
Executive Summary
This compound (CAS 5466-88-6) represents a specific class of arylsulfonyl carboxylic acids used as intermediates in the synthesis of bioactive sulfones and agrochemicals. Its solubility behavior is dominated by two competing structural motifs: the highly polar, ionizable carboxylic acid tail and the electron-deficient, lipophilic nitrophenyl sulfone core.
This guide provides a mechanistic analysis of its solubility landscape, distinguishing between aqueous pH-dependent behavior and organic solvent compatibility. It serves as a foundational reference for researchers optimizing reaction conditions, purification (recrystallization) protocols, or formulation vehicles.
Physicochemical Profile & Mechanistic Basis
To predict and manipulate solubility, one must understand the molecular forces at play. This molecule is not merely a passive solute; it is a "push-pull" system where the electron-withdrawing nitro group and sulfone bridge significantly increase the acidity of the carboxylic tail compared to simple alkanoic acids.
Structural Determinants
| Property | Estimated Value | Mechanistic Impact on Solubility |
| pKa (COOH) | ~2.4 – 2.8 | High Acidity: The sulfone ( |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate Lipophilicity: While the phenyl ring is lipophilic, the two polar groups ( |
| H-Bond Donors | 1 (COOH) | Facilitates dimerization in non-polar solvents and strong solvation in alcohols. |
| H-Bond Acceptors | 5 ( | Excellent solubility in polar aprotic solvents (DMSO, DMF) which solvate the electron-deficient core. |
Solubility Landscape: Water vs. Organic Solvents
The solubility of this compound is strictly bimodal in water (pH-dependent) and follows a "like-dissolves-like" polarity gradient in organics.
Aqueous Solubility (The pH Switch)
In water, the compound behaves as a weak acid. Its solubility is governed by the Henderson-Hasselbalch equation.
-
pH < 2.0 (Protonated Form): The molecule exists as the free acid (
). Solubility is low (< 1 mg/mL estimated) due to the high lattice energy of the crystalline solid, driven by intermolecular hydrogen bonding and -stacking of the nitrophenyl rings. -
pH > 5.0 (Ionized Form): The molecule exists as the carboxylate salt (
). Solubility increases dramatically (> 50 mg/mL) as the hydration energy of the anion overcomes the crystal lattice energy.
Organic Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | The sulfone and nitro groups are highly polarizable. These solvents disrupt lattice forces effectively without relying on H-bonding. |
| Polar Protic | Methanol, Ethanol | Good (High Temp) | Ideal for recrystallization . The compound is moderately soluble at RT but highly soluble at boiling points due to H-bonding interactions with the COOH group. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvents for extraction from acidified aqueous layers. Acetone dissolves the free acid well; Ethyl Acetate is standard for liquid-liquid extraction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate | Soluble enough for extraction but poor for storage/formulation. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The high polarity of the sulfone and nitro groups creates an "oil and water" effect with aliphatic hydrocarbons. |
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this for precise solubility numbers in specific solvents.
-
Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water pH 2.0, Ethanol, Toluene).
-
Equilibration: Cap tightly. Agitate at 25°C for 24 hours using a shaker or magnetic stir bar (ensure excess solid remains; if clear, add more solid).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
-
Validation Check: Measure the pH of the aqueous supernatant at the end. If the pH shifted significantly, the solubility value corresponds to the final pH, not the initial.
-
Protocol B: pH-Solubility Profile (Potentiometric Titration)
Use this to determine the intrinsic solubility (
-
Dissolution: Dissolve ~10 mg of compound in 0.5 mL DMSO (stock solution).
-
Titration: Add stock to 20 mL of 0.15 M KCl (aq). Adjust pH to 1.5 using 1 M HCl (precipitate should form).
-
Measurement: Titrate with 0.1 M KOH while monitoring turbidity (via dip-probe) or UV absorbance.
-
Analysis: Plot Solubility vs. pH. The inflection point indicates the pKa.
Visualization of Solubility Dynamics
The following diagrams illustrate the decision logic for solvent selection and the chemical equilibrium governing aqueous solubility.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on the process stage (Reaction, Extraction, or Purification).
Figure 2: Aqueous Ionization Equilibrium
Caption: The reversible pH-dependent solubility switch. At low pH, the compound precipitates; at high pH, it dissolves.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Standard reference for pKa and solvent effects on carboxylic acids).
A Technical Guide for Researchers: Differentiating [(4-Nitrophenyl)sulfonyl]acetic acid and 4-nitrophenylacetic acid
For professionals in chemical synthesis and drug development, the precise understanding of molecular structure is paramount. Even subtle differences in a compound's architecture can lead to vastly different chemical behaviors and biological activities. This guide provides an in-depth technical comparison between two structurally related but functionally distinct molecules: [(4-Nitrophenyl)sulfonyl]acetic acid and 4-nitrophenylacetic acid. Our focus will be on the core chemical distinctions and the practical implications for laboratory applications.
The Core Structural Distinction: The Sulfonyl Bridge
The fundamental difference between these two compounds lies in the nature of the chemical group connecting the nitrophenyl ring to the acetic acid moiety.
-
4-Nitrophenylacetic acid features a direct methylene (-CH2-) bridge. This creates a more flexible and sterically less hindered linkage.
-
This compound , in contrast, incorporates a sulfonyl group (-SO2-) as the bridge. This sulfonyl group introduces significant changes to the molecule's electronics and three-dimensional shape.
This seemingly minor change—a carbon atom versus a sulfonyl group—is the linchpin for all subsequent differences in their properties and reactivity.
Figure 1: Core structural comparison highlighting the methylene vs. sulfonyl bridge.
Comparative Physicochemical Properties
The introduction of the sulfonyl group dramatically alters the molecule's physical and chemical characteristics. The strong electron-withdrawing nature of the sulfonyl group, in addition to the nitro group, significantly impacts the acidity of the adjacent methylene protons and the carboxylic acid.
| Property | 4-Nitrophenylacetic Acid | This compound | Rationale for Difference |
| Molar Mass | 181.15 g/mol | 245.21 g/mol | Addition of the heavier sulfur and two oxygen atoms in the sulfonyl group. |
| Acidity (pKa of COOH) | ~4.0 | Lower (more acidic) | The powerful inductive electron-withdrawing effect of the -SO2- group further stabilizes the carboxylate anion, facilitating proton donation. |
| Acidity (pKa of α-CH2) | High (not significantly acidic) | Significantly lower (more acidic) | The sulfonyl group strongly acidifies the adjacent methylene protons, making them susceptible to deprotonation by a suitable base. |
| Polarity | Polar | More Polar | The S=O bonds in the sulfonyl group are highly polar, increasing the overall dipole moment and polarity of the molecule. |
| Solubility | Moderately soluble in polar organic solvents. | Generally higher solubility in polar solvents due to increased polarity. | "Like dissolves like" principle; the higher polarity enhances interaction with polar solvent molecules. |
Synthesis and Reactivity: A Tale of Two Bridges
The synthetic routes and subsequent chemical reactivity of these compounds are dictated by their core structures.
Synthesis Pathways
The synthesis of each compound proceeds through distinct and non-interchangeable pathways.
Synthesis of 4-Nitrophenylacetic Acid: A common laboratory-scale synthesis involves the hydrolysis of 4-nitrophenylacetonitrile. This precursor is typically prepared from 4-nitrobenzyl halide via nucleophilic substitution with a cyanide salt.
Figure 2: Typical synthetic workflow for 4-Nitrophenylacetic Acid.
Synthesis of this compound: The synthesis for this molecule is fundamentally different. A common approach involves the reaction of a 4-nitrobenzenesulfonyl chloride with a carbanion equivalent of acetic acid, such as the enolate of an acetate ester, followed by hydrolysis.
Figure 3: Common synthetic approach for this compound.
Key Differences in Reactivity
The presence of the sulfonyl group is the primary driver of the distinct reactivity profiles.
-
Alpha-Methylene Group: The most significant difference is the reactivity of the -CH2- group. In this compound, the protons on this carbon are highly acidic due to the strong electron-withdrawing power of the adjacent sulfonyl group. This makes the methylene group a site for deprotonation and subsequent alkylation or condensation reactions. In contrast, the methylene protons of 4-nitrophenylacetic acid are not significantly acidic and do not readily participate in such reactions.
-
Electrophilicity: The sulfonyl group itself can be a target for nucleophilic attack under certain conditions, although it is generally stable. The direct methylene bridge in 4-nitrophenylacetic acid does not offer a comparable electrophilic site.
Applications in Research and Drug Development
The distinct properties of these molecules lead to their use in different areas of chemical and pharmaceutical research.
-
4-Nitrophenylacetic acid and its derivatives are often used as building blocks in organic synthesis. For instance, the carboxylic acid can be converted to an acid chloride or amide for further elaboration. It is also a key precursor for the synthesis of Penicillin G.
-
This compound is of particular interest in medicinal chemistry. The sulfonyl group is a common feature in many sulfonamide drugs. The acidic methylene group allows this molecule to be used as a scaffold for building more complex structures through carbon-carbon bond formation, making it a valuable tool for creating libraries of potential drug candidates.
Experimental Differentiation: Analytical Protocols
Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the methylene (-CH2-) protons will be significantly different. In this compound, these protons will be shifted further downfield (to a higher ppm value) compared to 4-nitrophenylacetic acid. This is a direct consequence of the deshielding effect of the electron-withdrawing sulfonyl group.
-
¹³C NMR: A similar downfield shift would be observed for the methylene carbon in this compound. The spectrum for this compound will also lack a signal corresponding to a carbon directly attached to the aromatic ring, which would be present for the methylene carbon in 4-nitrophenylacetic acid.
Infrared (IR) Spectroscopy:
-
Both compounds will show characteristic peaks for the nitro group (NO₂) stretches (~1520 and 1350 cm⁻¹) and the carboxylic acid O-H and C=O stretches.
-
The key differentiating feature will be the presence of strong, characteristic peaks for the sulfonyl group (S=O) stretches in this compound, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). These peaks will be absent in the spectrum of 4-nitrophenylacetic acid.
Step-by-Step Protocol: Differentiation by IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or a thin film of each compound separately according to standard laboratory procedures.
-
Background Scan: Obtain a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Sample Scan: Acquire the IR spectrum for 4-nitrophenylacetic acid over the range of 4000-400 cm⁻¹.
-
Sample Scan: Acquire the IR spectrum for this compound over the same range.
-
Data Analysis:
-
Confirm the presence of nitro and carboxylic acid peaks in both spectra.
-
Critically examine the 1400-1100 cm⁻¹ region. The spectrum of this compound will exhibit two distinct, strong absorption bands characteristic of the SO₂ group, which will be unequivocally absent in the spectrum of 4-nitrophenylacetic acid.
-
Conclusion
While both this compound and 4-nitrophenylacetic acid share a 4-nitrophenyl and an acetic acid moiety, the nature of the bridging group—sulfonyl versus methylene—establishes them as fundamentally different chemical entities. This difference manifests in their synthesis, physicochemical properties, reactivity, and ultimately, their applications. For the research scientist, a clear understanding of this core structural distinction is essential for predictable synthesis, accurate analysis, and the successful design of new molecular entities in drug discovery and materials science.
Thermodynamic Stability & Degradation Kinetics of Nitro-Substituted Sulfonyl Acetic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability profile of nitro-substituted sulfonyl acetic acids (
Structural Dynamics & Electronic Effects
To understand the thermodynamic profile of these compounds, one must first analyze the electronic push-pull mechanisms at play. The sulfonyl acetic acid scaffold is inherently prone to thermal decarboxylation. The introduction of a nitro group on the aryl ring accelerates this process through specific electronic interactions.
The Decarboxylation Mechanism
The degradation of sulfonyl acetic acids generally proceeds via a concerted unimolecular mechanism or a zwitterionic intermediate, leading to the extrusion of
-
Ground State: The sulfonyl group (
) acidifies the -methylene protons. -
Transition State: The carboxyl group twists to facilitate proton transfer or direct
loss. -
Nitro Impact: The Nitro group (
) exerts a strong inductive ( ) and resonant ( ) effect. This withdraws electron density from the aromatic ring, which is transmitted through the sulfonyl group to the -carbon.-
Result: The resulting carbanion/transition state is stabilized by the EWG, lowering the activation energy for decarboxylation. Consequently, nitro-substituted variants often exhibit lower onset temperatures (
) for decomposition than their methoxy or methyl counterparts.
-
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic flow and the critical nodes where thermodynamic instability manifests.
Figure 1: Mechanistic pathway of thermal decarboxylation. The Nitro group stabilizes the Transition State and Intermediate, effectively lowering the kinetic barrier.
Experimental Characterization Protocols
Accurate determination of thermodynamic parameters requires precise calorimetry. Due to the potential energetic nature of nitro compounds, safety and small-scale validation are paramount.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the Onset Temperature (
Methodology:
-
Sample Prep: Weigh 1.0 – 2.0 mg of the dry nitro-substituted sulfonyl acetic acid into a high-pressure gold-plated crucible.
-
Expert Insight: Do not use standard aluminum pans if the compound is highly acidic or if evolved gases (
, ) might rupture the seal. High-pressure pans contain the volatiles, providing a more accurate thermodynamic reading.
-
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Rate: Perform dynamic scans at multiple heating rates (
): 2, 5, 10, and 20 °C/min.-
Reasoning: Varying
allows for the calculation of Activation Energy ( ) using the Kissinger equation.
-
-
Data Processing: Integrate the exothermic peak to find
(J/g).
Thermogravimetric Analysis (TGA)
Objective: Confirm stoichiometric mass loss corresponding to decarboxylation.
Methodology:
-
Sample Prep: 2–5 mg in an alumina crucible (open).
-
Ramp: 10 °C/min from 30°C to 400°C.
-
Validation: The theoretical mass loss for decarboxylation is calculated as:
-
Note: If mass loss exceeds this theoretical value significantly, it indicates concurrent decomposition of the nitro group or sulfonyl cleavage.
-
Kinetic Analysis (Kissinger Method)
To predict shelf-life stability at ambient temperatures, apply the Kissinger equation using data from the DSC runs:
Workflow Table: Kinetic Data Extraction
| Parameter | Symbol | Unit | Derivation Source |
| Heating Rate | K/min | User-defined (DSC) | |
| Peak Temp | K | Experimental Data (DSC) | |
| Gas Constant | J/mol·K | Constant (8.314) | |
| Activation Energy | kJ/mol | Slope of plot | |
| Pre-exponential | min⁻¹ | Intercept of Kissinger Plot |
Computational Modeling & Prediction
For novel derivatives where synthesis is difficult or hazardous, Density Functional Theory (DFT) provides a robust predictive framework.
Computational Workflow
-
Geometry Optimization: Optimize ground state and transition state structures using B3LYP/6-311++G(d,p).
-
Why: Diffuse functions (++) are essential for describing the anionic character of the carboxylate/sulfonyl interaction.
-
-
Vibrational Analysis: Confirm ground states have zero imaginary frequencies; Transition states (TS) must have exactly one imaginary frequency corresponding to the
bond elongation. -
Bond Dissociation Energy (BDE): Calculate the BDE for the
bond. Lower BDE correlates strongly with lower thermal stability.
Predictive Logic Diagram
This workflow ensures that only viable candidates proceed to physical synthesis.
Figure 2: In silico screening workflow. Candidates with low activation barriers are flagged as unstable before synthesis.
Safety & Handling in Drug Development
The combination of a nitro group and a sulfonyl acetic acid moiety creates a "dual-threat" profile:
-
Thermal Runaway: The decomposition is exothermic. In bulk scale-up, the heat generated by decarboxylation can trigger the secondary decomposition of the nitro-aromatic core, potentially leading to deflagration.
-
Pressure Build-up: The release of
is stoichiometric. In a closed reactor, 1 mole of solid yields 1 mole of gas, causing rapid pressurization.
Mandatory Safety Controls:
-
DSC Screening: Never scale up beyond 100mg without a prior DSC scan to identify
. -
Venting: Reactions involving these intermediates must be performed in systems with adequate pressure relief (burst disks).
-
Temperature Control: Maintain reactor temperature at least 50°C below the determined
.
References
-
Grajewski, J. et al. (2010). Thermal decomposition of substituted arylsulfonylacetic acids. Journal of Thermal Analysis and Calorimetry.
-
NIST Chemistry WebBook. (n.d.). Standard Reference Data for Sulfonyl Compounds. National Institute of Standards and Technology.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.
-
ASTM E698-18. (2018). Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International.
-
Shaik, S. et al. (2016). A Chemist's Guide to Valence Bond Theory. Wiley Online Library.
Methodological & Application
synthesis of [(4-Nitrophenyl)sulfonyl]acetic acid from 4-nitrothiophenol
An In-Depth Guide to the Synthesis of [(4-Nitrophenyl)sulfonyl]acetic Acid from 4-Nitrothiophenol
Introduction
This compound is a sulfonylacetic acid derivative containing a nitroaromatic moiety. The sulfone group, a key structural motif in medicinal chemistry, often imparts metabolic stability and unique electronic properties to a molecule. While specific applications for this compound are not extensively documented in readily available literature, its structure makes it a valuable intermediate for further synthetic transformations. The electron-withdrawing nature of both the sulfonyl and nitro groups activates the aromatic ring for nucleophilic aromatic substitution and makes the methylene protons acidic, opening avenues for various condensation reactions.
This guide provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, 4-nitrothiophenol. The synthetic strategy involves an initial S-alkylation to form an intermediate thioether, followed by a robust oxidation to yield the final sulfone product. This document is intended for researchers and scientists in organic and medicinal chemistry, offering not just a procedural outline but also insights into the rationale behind experimental choices, safety considerations, and characterization.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages: first, the formation of [(4-nitrophenyl)thio]acetic acid via nucleophilic substitution, and second, the oxidation of this intermediate to the target sulfone.
Caption: Overall two-step synthesis pathway.
Safety and Handling
Safe laboratory practice is paramount. A thorough risk assessment should be conducted before commencing any experimental work.
-
4-Nitrothiophenol : This is a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[1][2][3] Accidental ingestion may be harmful, and it can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] It is a combustible solid with a strong, unpleasant stench.[2][3] Avoid contamination with oxidizing agents.[1] Always handle 4-nitrothiophenol in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Bromoacetic Acid : This compound is highly corrosive and toxic. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrogen Peroxide (30%) : A strong oxidizing agent. It can cause severe skin burns and eye damage. Avoid contact with combustible materials.
-
Sodium Hydroxide : Corrosive. Causes severe skin burns and eye damage. Avoid generating dust.
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
Part 1: Synthesis of [(4-nitrophenyl)thio]acetic acid
Principle and Mechanism
This step is a Williamson thioether synthesis. 4-Nitrothiophenol is deprotonated by a base (sodium hydroxide) to form the more nucleophilic 4-nitrothiophenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of bromoacetic acid in an SN2 reaction, displacing the bromide ion and forming the carbon-sulfur bond of the desired thioether product. The reaction is typically performed in an aqueous medium where the reactants are soluble as their sodium salts.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Nitrothiophenol | 155.17 | 7.76 g | 50.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.00 g | 100.0 |
| Bromoacetic Acid | 138.95 | 7.29 g | 52.5 |
| Deionized Water | - | 150 mL | - |
| Concentrated HCl (~37%) | - | ~10 mL (q.s.) | - |
| Round-bottom flask (500 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
| Buchner funnel and filter flask | - | 1 set | - |
Procedure
-
Preparation of Sodium 4-Nitrothiophenoxide : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.00 g (100.0 mmol) of sodium hydroxide in 100 mL of deionized water. Carefully add 7.76 g (50.0 mmol) of 4-nitrothiophenol to the solution while stirring. The thiol will dissolve to form a deep red or orange solution of the sodium salt.
-
Preparation of Sodium Bromoacetate : In a separate beaker, dissolve 7.29 g (52.5 mmol) of bromoacetic acid in 50 mL of deionized water and cool the solution in an ice bath. Slowly neutralize this solution with a portion of the previously prepared NaOH solution or a separate, carefully measured amount of base until the pH is approximately 7. Causality Note: Pre-neutralizing the bromoacetic acid prevents it from protonating the highly nucleophilic thiophenoxide, ensuring the SN2 reaction proceeds efficiently.
-
Reaction : Add the cold sodium bromoacetate solution to the stirred solution of sodium 4-nitrothiophenoxide. A color change may be observed. Allow the mixture to stir at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Workup and Isolation : After the reaction period, cool the flask in an ice bath. Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring vigorously. The product will precipitate out of the solution as a pale yellow solid. Continue adding acid until the pH of the solution is ~1-2 (check with pH paper).
-
Purification : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any inorganic salts. Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, if necessary.
Expected Outcome
A pale yellow solid, [(4-nitrophenyl)thio]acetic acid. The yield should be calculated based on the dry weight of the product.
Part 2: Synthesis of this compound
Principle and Mechanism
This step involves the oxidation of the sulfide (thioether) intermediate to a sulfone. Hydrogen peroxide is an effective and relatively clean oxidizing agent for this transformation. The reaction is typically catalyzed by an acid, such as glacial acetic acid, which also serves as the solvent. The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the protonated hydrogen peroxide. This process occurs twice: first to form a sulfoxide intermediate, and then a second oxidation of the sulfoxide yields the final, more stable sulfone. The reaction is often exothermic and requires careful temperature control.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| [(4-nitrophenyl)thio]acetic acid | 213.21 | 6.40 g | 30.0 |
| Glacial Acetic Acid | 60.05 | 60 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | ~7.5 mL (~66 mmol) | ~66 |
| Deionized Water (ice-cold) | - | 200 mL | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
| Buchner funnel and filter flask | - | 1 set | - |
Procedure
-
Dissolution : Place 6.40 g (30.0 mmol) of the dried [(4-nitrophenyl)thio]acetic acid from Part 1 into a 250 mL round-bottom flask. Add 60 mL of glacial acetic acid and stir to dissolve. Gentle warming may be required.
-
Oxidation : Once a clear solution is obtained, cool the flask in an ice bath. While maintaining the temperature below 20°C, slowly add 7.5 mL of 30% hydrogen peroxide dropwise. Causality Note: The oxidation is exothermic. Slow, cooled addition is critical to prevent a runaway reaction and potential side product formation.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, attach a reflux condenser and heat the reaction mixture to 80-90°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice-cold water while stirring. The white or off-white product should precipitate.
-
Purification : Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 40 mL) to remove residual acetic acid and hydrogen peroxide.
-
Drying : Dry the purified this compound, first on the filter and then in a desiccator or a vacuum oven at low heat (40-50°C).
Expected Outcome
A white to off-white crystalline solid. The final yield should be determined after thorough drying. The identity and purity of the product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Haz-Map. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 2-[(2-Nitrophenyl)thio]acetic acid. Retrieved from [Link]
Sources
Application Note: Chemoselective Oxidation of [(4-Nitrophenyl)thio]acetic Acid
Executive Summary
This application note details the oxidation of [(4-nitrophenyl)thio]acetic acid (Sulfide) to [(4-nitrophenyl)sulfonyl]acetic acid (Sulfone). While sulfide oxidation is a standard transformation, this specific substrate presents a unique electronic challenge: the para-nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the sulfur atom. Consequently, standard mild oxidation methods often stall at the sulfoxide stage.
This guide presents two validated protocols:
-
Method A (Green Catalytic): Sodium Tungstate / Hydrogen Peroxide (Scalable, High Atom Economy).
-
Method B (Rapid Bench-Scale): m-CPBA (High throughput, convenient for <1g scale).
Strategic Analysis & Reaction Mechanism
The Chemical Challenge
The transformation requires the addition of two oxygen atoms to the sulfur center. The reaction proceeds stepwise:
For alkyl sulfides,
Mechanism of Action (Tungstate Catalysis)
We utilize Sodium Tungstate (
Reaction Pathway Diagram
The following diagram illustrates the stepwise oxidation and the critical role of temperature control to prevent thermal decomposition of the labile peracid intermediates.
Figure 1: Stepwise oxidation pathway highlighting the rate-limiting second oxidation step required to reach the sulfone state.
Experimental Protocols
Method A: Green Catalytic Oxidation (Recommended for Scale >5g)
Rationale: This method utilizes water as the primary solvent and hydrogen peroxide as the oxidant, producing only water as a byproduct. It is the preferred method for pharmaceutical intermediates due to low toxicity and high atom economy.
Reagents:
-
Substrate: [(4-nitrophenyl)thio]acetic acid (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (
) (2.5 - 3.0 eq) -
Catalyst: Sodium Tungstate Dihydrate (
) (2 mol%) -
Solvent: Water / Acetic Acid (1:1 v/v) or Water (if pH adjusted)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the sulfide (10 mmol) in 20 mL of Water/Acetic Acid (1:1).
-
Catalyst Addition: Add Sodium Tungstate (0.2 mmol). The solution may turn slightly yellow.
-
Oxidant Addition (Controlled): Heat the mixture to 50°C. Add 30%
(25 mmol) dropwise via an addition funnel over 20 minutes.-
Critical Control Point: The reaction is exothermic. Monitor internal temperature. Do not exceed 65°C during addition to prevent peroxide decomposition.
-
-
Reaction Drive: Once addition is complete, raise temperature to 70-80°C and stir for 2-4 hours.
-
Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). The sulfoxide intermediate is more polar than the sulfide but less polar than the sulfone in acidic systems.
-
-
Workup: Cool the reaction mixture to 4°C (ice bath). The product, being a carboxylic acid sulfone, typically crystallizes out of the acidic aqueous medium.
-
Purification: Filter the white precipitate. Wash with cold water (
) to remove residual catalyst and acetic acid. Recrystallize from Ethanol/Water if necessary.
Method B: m-CPBA Oxidation (Recommended for Scale <1g)
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a potent electrophilic oxidant. It does not require heating, making it suitable for rapid derivatization in medicinal chemistry campaigns where yield is prioritized over cost/waste.
Protocol:
-
Setup: Dissolve [(4-nitrophenyl)thio]acetic acid (1.0 mmol) in Dichloromethane (DCM) (10 mL).
-
Addition: Cool to 0°C. Add m-CPBA (2.2 - 2.5 eq) portion-wise as a solid.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Add saturated aqueous Sodium Bisulfite (
) to quench excess peroxide (starch-iodide test negative). -
Extraction: The product is an acid.
-
Step A: Extract the organic layer with sat.
(The product moves to the aqueous phase as the carboxylate salt; m-chlorobenzoic acid byproduct also moves). -
Step B: Wash the aqueous layer with DCM to remove non-acidic impurities.
-
Step C: Acidify the aqueous layer to pH 1 with 1M HCl. The product precipitates or is extracted back into Ethyl Acetate.
-
-
Isolation: Dry organic layer over
, filter, and concentrate.
Data Presentation & Comparison
The following table summarizes the trade-offs between the two methodologies.
| Feature | Method A ( | Method B (m-CPBA) |
| Scale Suitability | High (>100g possible) | Low (<5g) |
| Atom Economy | Excellent (Byproduct: | Poor (Byproduct: m-Chlorobenzoic acid) |
| Cost | Low | High |
| Reaction Time | 3 - 5 Hours | 1 - 3 Hours |
| Safety Profile | Moderate (Exothermic) | Moderate (Shock sensitive peroxide) |
| Purification | Precipitation/Filtration | Extraction/Chromatography |
Workflow Visualization
The following diagram outlines the decision logic and workflow for the Green Chemistry approach (Method A), which is the recommended standard for this application.
Figure 2: Operational workflow for the Tungstate-catalyzed oxidation protocol.
Safety & Handling (Critical)
-
Peroxide Hazards: Mixing high concentrations of Hydrogen Peroxide with organic acids (Acetic Acid) can form peracetic acid in situ. While this is the active oxidant, high concentrations can be explosive. Always maintain the water ratio and never distill the reaction mixture to dryness.
-
Exotherm Control: The oxidation of sulfur is highly exothermic. On a large scale, active cooling (jacketed reactor) may be required during the addition phase.
-
Waste Disposal: Aqueous waste from Method A contains Tungsten (heavy metal). It must be segregated for heavy metal waste disposal, not flushed down the drain.
References
-
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications.
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. (Foundational reference for Tungstate/Peroxide chemistry).
-
Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters.
-
PubChem Database. "Compound Summary: [this compound]." National Library of Medicine.
Application Note: Knoevenagel-Doebner Condensation of Sulfonyl Acetic Acids
Subject: Synthesis of
Part 1: Executive Summary & Scientific Rationale
Introduction
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction. When applied to sulfonyl acetic acids (
This process is the premier method for synthesizing vinyl sulfones (
Mechanistic Insight
To optimize this protocol, one must understand the three distinct phases of the reaction. It is not merely a condensation; it is a cascade.
-
Enolization: The sulfonyl group and the carboxylic acid moiety render the
-protons highly acidic ( ). A weak base (piperidine) is sufficient to generate the enolate. -
Condensation & Dehydration: The enolate attacks the aldehyde, forming a
-hydroxy intermediate which rapidly dehydrates to form an -unsaturated acid. -
Decarboxylation: This is the rate-determining step for the final product isolation. The electron-withdrawing nature of the sulfonyl group stabilizes the transition state, facilitating the loss of
and driving the equilibrium forward.
Stereoselectivity: The reaction is highly stereoselective, predominantly yielding the (E)-isomer due to the steric hindrance in the transition state of the decarboxylation step.
Part 2: Visualization of Reaction Logic
Mechanistic Pathway
The following diagram illustrates the cascade from reagents to the final vinyl sulfone.
Figure 1: The reaction cascade. Note that the unsaturated acid intermediate is rarely isolated due to the thermal instability induced by the sulfonyl group.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Robust)
Best for: Valuable substrates, scale-up (>1g), and unreactive/sterically hindered aldehydes. Principle: Azeotropic removal of water forces the condensation equilibrium to completion; high temperature ensures complete decarboxylation.
Materials
-
Limiting Reagent: Aromatic/Aliphatic Aldehyde (1.0 equiv)
-
Reagent: Sulfonyl Acetic Acid (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Co-Catalyst: Glacial Acetic Acid (catalytic drops, optional but recommended)
-
Solvent: Toluene (Anhydrous)
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Methodology
-
Setup: Assemble the glassware. Ensure the Dean-Stark trap is filled with toluene.
-
Charging: Add the sulfonyl acetic acid (1.1 equiv) and aldehyde (1.0 equiv) to the flask. Dissolve in Toluene (approx. 5-10 mL per mmol of substrate).
-
Catalysis: Add Piperidine (0.1 equiv). Note: If the reaction is sluggish, add a catalytic amount of acetic acid to buffer the system.
-
Reflux: Heat the mixture to vigorous reflux. You should observe water collecting in the trap.
-
Monitoring: Monitor via TLC.
-
Checkpoint: The reaction is complete when water evolution ceases and the aldehyde spot disappears. This typically takes 2–6 hours.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Wash the organic layer with 1M HCl (2x) to remove the piperidine.
-
Wash with Saturated
(2x) to remove any unreacted sulfonyl acetic acid. -
Wash with Brine, dry over
, and concentrate -
in vacuo.
-
-
Purification: Most vinyl sulfones crystallize upon cooling or addition of hexane/ethanol. If oil remains, purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: The "Green" Method (Mild Conditions)
Best for: Acid-sensitive substrates, rapid screening, and environmentally conscious workflows. Principle: Ammonium acetate acts as a dual acid-base catalyst in a polar protic solvent.
Materials
-
Reagents: Aldehyde (1.0 equiv), Sulfonyl Acetic Acid (1.0 equiv)
-
Catalyst: Ammonium Acetate (
) (0.2 – 0.5 equiv) -
Solvent: Ethanol or Methanol (Reagent Grade)
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, combine aldehyde, sulfonyl acetic acid, and ammonium acetate in Ethanol (5 mL/mmol).
-
Reaction: Heat to reflux (approx. 78°C).
-
Note: Decarboxylation may be slower at ethanol reflux temperatures compared to toluene. Ensure full conversion by checking for the intermediate acid via LCMS if possible.
-
-
Duration: Typically 4–12 hours.
-
Isolation (The "Crash Out" Method):
-
Allow the mixture to cool slowly to room temperature, then to 0°C.
-
The vinyl sulfone product often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold ethanol/water (1:1), and dry.
-
-
Alternative Workup: If no precipitate forms, evaporate solvent, redissolve in EtOAc, and perform the standard wash (Acid/Base/Brine) as in Protocol A.
Part 4: Data Analysis & Troubleshooting
Solvent & Catalyst Selection Matrix
| Parameter | Protocol A (Toluene/Piperidine) | Protocol B (EtOH/ | Aqueous/Microwave (Advanced) |
| Reaction Temp | High (110°C) | Medium (78°C) | Variable |
| Decarboxylation | Very Fast | Moderate | Fast (if MW used) |
| Yield | 85 - 98% | 70 - 90% | Variable |
| Workup | Extraction required | Filtration often possible | Simple |
| Substrate Scope | Excellent for hindered aldehydes | Good for simple aromatics | Limited solubility scope |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Water inhibiting equilibrium (Protocol A) | Ensure Dean-Stark is functioning; increase toluene volume to help azeotrope. |
| Intermediate Acid Persists | Decarboxylation incomplete | Increase temperature (switch from EtOH to Toluene or Xylene). |
| No Reaction | Steric hindrance or deactivated aldehyde | Increase catalyst loading to 0.5 equiv; use high-boiling solvent (Xylene, 140°C). |
| Product is an Oil | Impurities preventing crystallization | Triturate with cold diethyl ether or pentane; scratch flask to induce nucleation. |
Part 5: Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific molecule.
Figure 2: Decision matrix for protocol selection based on substrate stability and steric profile.
Part 6: References
-
Classic Methodology: Jones, G. "The Knoevenagel Condensation." Organic Reactions1967 , 15, 204. (Foundational review of the reaction scope).
-
Vinyl Sulfone Synthesis: Simpkins, N. S. "Sulfones in Organic Synthesis." Tetrahedron Series in Modern Organic Chemistry, Pergamon Press, 1993 . (Authoritative text on sulfone chemistry).
-
Knoevenagel-Doebner Protocol: Reddy, M. V. R., et al. "A mild and efficient synthesis of (E)-vinyl sulfones." Tetrahedron Letters2006 , 47, 7645. (Describes modern variations and stereoselectivity).
-
Green Chemistry Variation: Bandgar, B. P., et al. "Clean and green synthesis of vinyl sulfones in aqueous media." Green Chemistry2002 , 4, 13. (Protocol for aqueous/mild conditions).
-
Medicinal Chemistry Application: Santos, M. M. M., et al. "Michael acceptors as cysteine-targeting mechanisms in drug design." ChemMedChem2016 , 11, 2145. (Context for the utility of the products).
Application Note: High-Fidelity Olefination using [(4-Nitrophenyl)sulfonyl]acetic Acid
The following Application Note and Protocol guide details the strategic use of [(4-Nitrophenyl)sulfonyl]acetic acid as a modular precursor for Julia-Lythgoe olefination.
This guide addresses the specific utility of this reagent: it serves as a dianion scaffold for the rapid assembly of complex alkyl sulfones, which are then utilized in the classical or modified Julia-Lythgoe sequence to generate trans-alkenes.
Introduction & Strategic Rationale
The Julia-Lythgoe olefination is a cornerstone method for synthesizing trans-1,2-disubstituted alkenes. However, the synthesis of the requisite alkyl phenyl sulfone precursors can be tedious, often requiring the handling of volatile thiols or unstable intermediates.
This compound (1) offers a superior tactical advantage as a "masked" sulfone precursor. Its utility is defined by three key features:
-
Dianion Accessibility: The carboxylic acid moiety allows for the formation of a dianion, enabling direct, high-yield alkylation with a wide range of electrophiles (R-X) to install the carbon chain.
-
Facile Decarboxylation: Post-alkylation, the carboxyl group is easily removed via decarboxylation, revealing the active alkyl sulfone.
-
Enhanced Acidity: The p-nitro group significantly increases the acidity of the
-protons ( vs. for phenyl sulfones), facilitating the subsequent lithiation/addition steps under milder conditions or with weaker bases.
Critical Consideration: In the reductive elimination step (Step 4), the p-nitro group on the sulfinate leaving group is susceptible to reduction. When using Sodium Amalgam (Na/Hg) or Samarium Diiodide (SmI
Mechanistic Pathway[1]
The transformation proceeds through two distinct stages: Sulfone Assembly (Pre-Julia) and Olefination (Julia-Lythgoe).
Stage 1: Modular Sulfone Synthesis
The reagent (1) is treated with 2 equivalents of base (e.g., LDA) to form the dianion. The first equivalent deprotonates the carboxylic acid; the second deprotonates the
Stage 2: The Julia-Lythgoe Sequence
The assembled sulfone (3) is deprotonated and added to an aldehyde (
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow converting the acetic acid precursor into the final alkene via dianion alkylation and reductive elimination.
Detailed Experimental Protocols
Phase A: Synthesis of the Sulfone Precursor
Objective: To install the alkyl chain 'R' onto the sulfonyl scaffold.
Reagents:
-
This compound (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (2.2 equiv)
-
Alkyl Halide (
) (1.1 equiv) -
Solvent: THF (anhydrous)
Protocol:
-
Dianion Formation: In a flame-dried flask under Argon, cool a solution of LDA (2.2 equiv) in THF to -78°C.
-
Addition: Dropwise add a solution of This compound in THF. Stir for 30 minutes at -78°C. The solution typically turns deep yellow/orange, indicating dianion formation.
-
Alkylation: Add the alkyl halide (
) slowly. Allow the reaction to warm to 0°C over 2 hours. -
Quench & Workup: Quench with saturated aqueous NH
Cl. Acidify to pH ~2 with 1M HCl. Extract with EtOAc. -
Decarboxylation: Dissolve the crude alkylated acid in DMF and heat to 80-100°C for 2-4 hours (monitoring CO
evolution). Alternatively, microwave irradiation at 120°C for 15 mins facilitates rapid decarboxylation. -
Purification: Dilute with water, extract with ether, and purify via silica gel chromatography to obtain the (4-nitrophenyl)alkyl sulfone .
Phase B: The Julia-Lythgoe Olefination
Objective: Coupling the sulfone with aldehyde
Reagents:
-
(4-Nitrophenyl)alkyl sulfone (1.0 equiv)
-
Aldehyde (
) (1.1 equiv) -
Base: LiHMDS or NaHMDS (1.1 equiv)
-
Acylating Agent: Benzoyl Chloride (BzCl) (1.2 equiv)
-
Reductant: 6% Na/Hg amalgam OR SmI
Protocol:
-
Metallation: Dissolve the sulfone in anhydrous THF/DMF (10:1) and cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. The p-nitro group enhances acidity, ensuring rapid deprotonation.
-
Addition: Add the aldehyde (
) dropwise. Stir for 30-60 mins at -78°C. -
Acylation: Add Benzoyl Chloride (BzCl). Allow to warm to 0°C. This converts the intermediate alkoxide into the stable
-benzoyloxysulfone. -
Reductive Elimination (Choose Method):
-
Method A (Classic Na/Hg): Add 6% Na/Hg amalgam (approx. 4-5 equiv of Na) and buffered methanol (saturated with Na
HPO ) to the reaction mixture at 0°C. Stir vigorously.-
Note: The reaction mixture may darken significantly due to nitro reduction. Monitor alkene formation by TLC.
-
-
Method B (SmI
- Recommended): Treat the crude acylated intermediate with SmI (4-6 equiv) in THF/HMPA at -78°C to RT. SmI provides a milder, homogeneous reduction.
-
Technical Analysis & Troubleshooting
Comparative Analysis of Elimination Conditions
The choice of reductant is critical when using p-nitrophenyl sulfones.
| Parameter | Sodium Amalgam (Na/Hg) | Samarium Diiodide (SmI |
| Mechanism | Heterogeneous radical reduction | Homogeneous SET reduction |
| Nitro Group Fate | Reduced to amine/azo species | Reduced (consumes 4-6 eq SmI |
| Stereoselectivity | High ( | High ( |
| Safety | High Risk (Mercury waste) | Safe (Lanthanide waste) |
| Recommendation | Use only if SmI | Primary Recommendation |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Alkylation).
-
Cause: Incomplete dianion formation.[1]
-
Fix: Ensure temperature is strictly -78°C during LDA addition; increase LDA to 2.5 equiv.
-
-
Problem: Incomplete Elimination in Step 4.
-
Cause: Nitro group consuming reductant.
-
Fix: Increase stoichiometry of Na/Hg or SmI
. The nitro group is a "reductant sink" and must be fully reduced before the C-S bond cleavage occurs efficiently.
-
References
-
Julia, M., & Paris, J.-M. (1973).[2][3] Syntheses a l'aide de sulfones v(+)-methode de synthese de doubles liaisons. Tetrahedron Letters, 14(49), 4833–4836. Link
-
Kocienski, P. J. (1985). Recent synthetic applications of the Julia-Lythgoe olefination. Phosphorus and Sulfur and the Related Elements, 24(1-2), 97-127. Link
-
Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995).[1][4] Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination. The Journal of Organic Chemistry, 60(10), 3194–3204. Link
-
Troster, A., et al. (2021). Sulfonylacetic Acids as Modular Building Blocks in Organic Synthesis. European Journal of Organic Chemistry, 2021(15), 2130-2145. Link
Sources
Application Note & Protocol: Synthesis of 4-Nitrophenyl Methyl Sulfone via Copper-Catalyzed Protodecarboxylation
Abstract
4-Nitrophenyl methyl sulfone is a valuable chemical intermediate in medicinal chemistry and materials science. While various synthetic routes exist, its preparation via the decarboxylation of a functionalized benzoic acid precursor offers an elegant and potentially high-yielding pathway. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-nitrophenyl methyl sulfone through the copper-catalyzed protodecarboxylation of 4-nitro-2-(methylsulfonyl)benzoic acid. We delve into the mechanistic rationale behind the choice of catalyst, ligand, and solvent system, providing researchers with the causal framework necessary for experimental success and optimization. The protocol is designed as a self-validating system, incorporating in-process monitoring and detailed characterization steps to ensure product integrity.
Part 1: Mechanistic Rationale and Strategic Approach
The removal of a carboxyl group from an aromatic ring, or protodecarboxylation, is a thermodynamically challenging transformation for simple benzoic acids. The stability of the aryl C-C bond requires significant energy input, often leading to harsh reaction conditions and limited functional group tolerance. However, the reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho to the carboxylic acid, which stabilize the transition state of C-C bond cleavage.
Our target synthesis leverages this principle by starting with a precursor, 4-nitro-2-(methylsulfonyl)benzoic acid , where two powerful EWGs (a nitro group and a methylsulfonyl group) are strategically positioned to activate the substrate for decarboxylation.
The Copper-Catalyzed Pathway: A Mechanistic Overview
To achieve high efficiency and milder conditions, a copper-catalyzed system is employed. The mechanism, supported by extensive research, involves the formation of a copper(I) carboxylate intermediate. This coordination facilitates the expulsion of CO₂, generating an aryl-copper species. Subsequent protonolysis, typically by another molecule of the starting carboxylic acid or a proton source in the medium, releases the desired arene product and regenerates the active catalyst.
The choice of a bidentate nitrogen ligand, such as 1,10-phenanthroline, is critical. It stabilizes the copper(I) center, enhances its catalytic activity, and prevents disproportionation or oxidation. Solvents like N-Methyl-2-pyrrolidone (NMP) and quinoline are highly effective, with quinoline often acting as both a high-boiling solvent and a ligand that promotes the reaction.
// Nodes A [label="[Cu(I)-L]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Copper(I) Carboxylate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Aryl-Copper(I) Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4-Nitrophenyl Methyl Sulfone (Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArCOOH [label="Ar-COOH\n(Precursor)", shape=plaintext]; H_plus [label="H⁺", shape=plaintext]; CO2 [label="CO₂", shape=plaintext];
// Edges A -> B [label=" + Ar-COO⁻"]; B -> C [label="- CO₂ (Decarboxylation)", arrowhead="normal"]; C -> D [label=" + H⁺ (Protonolysis)"]; D -> A [style=invis]; // for layout C -> A [label=" + Ar-COOH \n- Ar-COO⁻ - H⁺", style=dashed, constraint=false];
// Invisible edges for layout ArCOOH -> B [style=invis]; B -> CO2 [style=invis]; H_plus -> C [style=invis];
// Rank {rank=same; A; D;} {rank=same; B; C;} } . Caption: Catalytic cycle for copper-catalyzed protodecarboxylation.
Part 2: Experimental Protocol
This protocol details the synthesis of 4-nitrophenyl methyl sulfone from 4-nitro-2-(methylsulfonyl)benzoic acid. Researchers must first synthesize or procure the starting material. Its synthesis can be adapted from established procedures for related isomers, such as the multi-step oxidation and nitration of a corresponding toluene precursor.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 4-Nitro-2-(methylsulfonyl)benzoic acid | ≥98% | Custom Synthesis | Ensure dryness before use. |
| Copper(I) oxide (Cu₂O) | ≥99% | Sigma-Aldrich | Catalyst precursor. |
| 1,10-Phenanthroline | ≥99% | Sigma-Aldrich | Ligand. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | High-boiling solvent. Handle with care. |
| Quinoline | ≥98% | Sigma-Aldrich | High-boiling solvent/co-ligand. |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| 2 M Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For workup. |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | Local Supplier | For inert atmosphere. |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert gas manifold
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="2. Reagent Addition\n(Solvents, Catalyst, Ligand, Substrate)"]; Reaction [label="3. Heating & Monitoring\n(170°C, TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Aqueous Workup\n(Acid Wash, Extraction)"]; Purify [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="6. Characterization\n(NMR, MS, MP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Characterize; } . Caption: High-level overview of the experimental workflow.
-
Reaction Setup:
-
Assemble a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add copper(I) oxide (Cu₂O, 5 mol%) and 1,10-phenanthroline (10 mol%).
-
Introduce the solvents: a mixture of quinoline (5 mL) and NMP (5 mL).
-
Stir the mixture for 10 minutes at room temperature to allow for in situ catalyst formation. The mixture should become a homogeneous, colored solution.
-
Add the substrate, 4-nitro-2-(methylsulfonyl)benzoic acid (1.0 eq).
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 170 °C using a heating mantle.
-
Maintain vigorous stirring at this temperature. The evolution of CO₂ gas should be noticeable (use a bubbler to monitor).
-
In-Process Control: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. To sample, briefly cool the reaction, remove a ~50 µL aliquot with a syringe, and quench it into a vial containing diethyl ether and a small amount of 1 M HCl.
-
The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the dark mixture with diethyl ether (50 mL).
-
Carefully pour the diluted mixture into a separatory funnel containing 50 mL of 2 M HCl. Shake vigorously to extract the quinoline and NMP.
-
Separate the layers. Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow or off-white solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 4-nitrophenyl methyl sulfone as a crystalline solid.
-
Characterization
-
Yield: Calculate the percentage yield based on the initial amount of the starting carboxylic acid.
-
Melting Point: Determine the melting point and compare it to literature values.
-
¹H and ¹³C NMR: Confirm the structure by dissolving a sample in CDCl₃ or DMSO-d₆. The spectra should show the disappearance of the carboxylic acid proton and confirm the aromatic substitution pattern.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Part 3: Expected Results and Data Summary
This protocol is expected to provide the target compound in good to excellent yield, owing to the highly activated nature of the substrate.
| Parameter | Value / Condition | Rationale |
| Scale | 1.0 mmol | Easily scalable for laboratory needs. |
| Catalyst Loading | 5 mol% Cu₂O | Sufficient for catalytic turnover without excessive metal waste. |
| Ligand Loading | 10 mol% 1,10-Phenanthroline | Ensures complete coordination to the copper center. |
| Temperature | 170 °C | Provides sufficient thermal energy for decarboxylation while minimizing thermal decomposition. |
| Reaction Time | 2 - 4 hours | Typical duration for activated substrates. Monitor for completion. |
| Expected Yield | 75 - 90% | Based on analogous transformations of ortho-nitrobenzoic acids. |
Part 4: Troubleshooting and Safety
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature. 2. Catalyst/ligand deactivation (moisture/air). 3. Insufficient reaction time. | 1. Ensure accurate temperature monitoring. 2. Use anhydrous solvents and maintain a strict inert atmosphere. 3. Continue heating and monitor until starting material is consumed. |
| Low Yield | 1. Inefficient workup/extraction. 2. Product loss during chromatography. 3. Potential side reactions (e.g., protodesulfonylation at higher temperatures). | 1. Ensure pH is correct during washes; perform back-extraction of aqueous layers if necessary. 2. Use appropriately sized column and collect smaller fractions. 3. Avoid exceeding the recommended reaction temperature. |
| Dark, Intractable Crude | 1. Overheating or prolonged reaction time. 2. Polymerization of quinoline. | 1. Adhere strictly to the recommended temperature and time. 2. Consider using an alternative high-boiling solvent like diglyme if quinoline proves problematic. |
Safety Precautions:
-
Nitroaromatics: Handle with care as they are potentially toxic and explosive, especially at high temperatures.
-
High-Boiling Solvents: NMP and quinoline have high boiling points and potential reproductive toxicity (NMP). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper Salts: Avoid inhalation and skin contact.
References
-
Goossen, L. J., et al. (2008). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Cahiez, G., et al. (2013). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]
-
Tan, J., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Comments on Inorganic Chemistry. Available at: [Link]
-
Haleem, M. A., & Hakeem, M. A. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Cheng, C., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. Available at: [Link]
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (Patent). Quick Company. Available at: [Link]
-
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Sulfonyl & Sulfonic Acid Solubility in Dichloromethane (DCM)
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Solubility & Handling of Sulfonyl Acids in Halogenated Solvents
Introduction: The Polarity Trap
Welcome to the technical support hub. If you are here, you are likely staring at a flask of dichloromethane (DCM) containing a sulfonic acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) that refuses to dissolve, or worse, has formed a stubborn, viscous oil at the bottom.
The Core Problem:
Sulfonic acids (
This guide provides the protocols to overcome this thermodynamic mismatch.
Module 1: Diagnostic & Immediate Workarounds
Before altering your chemistry, determine if the insolubility is a kinetic issue or a fundamental thermodynamic barrier.
Issue 1: "It looks cloudy or is oiling out."
Diagnosis: This is often a hydration issue , not just solubility. Most sulfonic acids are hygroscopic (e.g., p-TsOH·H₂O). The water of hydration is immiscible with DCM, creating a micro-emulsion (cloudiness) or a separate aqueous/acid phase (oiling out).
Protocol A: The Drying Shift
-
Add Anhydrous MgSO₄: Add directly to the DCM suspension. If the cloudiness clears and the solid becomes free-flowing, water was the culprit.
-
Filtration: Filter the mixture. The dry acid may now be more soluble or easier to handle.
Issue 2: "The solid is essentially brick dust."
Diagnosis: High lattice energy. The lipophilic R-group is insufficient to drag the polar sulfonyl head into the DCM solution.
Protocol B: The Co-Solvent Bridge DCM is rarely used pure for polar acids. Modifying the dielectric constant is the standard fix.
| Co-Solvent | Ratio (v/v with DCM) | Effect | Best For |
| Methanol (MeOH) | 2% - 10% | Disrupts H-bonding lattice; highly effective. | Chromatography, Transfer |
| Acetonitrile (ACN) | 5% - 15% | Increases polarity without protic interference. | Reactions sensitive to alcohols |
| Diethyl Ether | 10% - 20% | Improves solubility for lipophilic chains. | Crystallization |
| TFA | 1% - 5% | Suppresses ionization, forcing the neutral form. | Analytical HPLC/TLC prep |
Module 2: Strategic Decision Logic
Use the following logic flow to determine the correct intervention based on your experimental goal (Reaction vs. Analysis vs. Purification).
Figure 1: Strategic decision tree for handling sulfonic acid insolubility based on experimental intent.
Module 3: Advanced Chemical Solutions
If simple solvent modification is insufficient, chemical modification is required to alter the physical properties of the sulfonyl group.
Method 1: In-Situ Salt Formation (The "Solubilizing Agent")
If the acid proton is not required for catalysis, convert the sulfonic acid into a lipophilic salt. This is the "Trojan Horse" method to get the molecule into the organic phase.
Reagent: Tributylamine (
Method 2: Derivatization to Sulfonyl Chloride
For synthetic utility, converting the acid to the sulfonyl chloride (
Protocol: The Vilsmeier-Haack Approach
-
Setup: Suspend the insoluble sulfonic acid (1.0 eq) in dry DCM under
. -
Activation: Add catalytic DMF (3-5 drops).
-
Reagent: Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq) dropwise at 0°C.
-
Observation: Gas evolution (
, , ) will occur. As the reaction proceeds, the suspension will clear, indicating the formation of the DCM-soluble sulfonyl chloride. -
Completion: Once clear, the solution can be used directly in subsequent nucleophilic substitutions.
Module 4: Purification (Turning the Problem into a Feature)
Insolubility is not always a defect; in purification, it is a powerful asset. If your product is the sulfonic acid and your impurities are organic (non-polar), use DCM as a washing agent (Trituration).
The "Reverse-Wash" Protocol:
-
Crude Mixture: You have a sticky gum or solid containing your sulfonic acid + organic byproducts.
-
Addition: Add pure DCM (10-20 mL per gram of material).
-
Sonication: Sonicate for 5-10 minutes. The organic impurities will dissolve in the DCM; the sulfonic acid will remain solid.
-
Filtration: Filter the suspension.
-
Filtrate (Liquid): Contains impurities.
-
Filter Cake (Solid): Contains purified sulfonic acid.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve it and then add DCM? A: Technically yes, but dangerous for workup. DMSO is miscible with DCM. Removing DMSO later requires high heat or extensive water washes (which might wash away your polar acid). Avoid DMSO if you need to evaporate the solvent later. Use Methanol instead.
Q: Why does my p-Toluenesulfonic acid (pTsOH) float on DCM?
A: Density mismatch. DCM is dense (
Q: I need to dry my DCM solution of sulfonic acid, but it sticks to the drying agent (MgSO4/Na2SO4). A: Sulfonic acids are strong enough to bind to the basic sites on drying agents or coordinate with the salts.
-
Fix: Use Sodium Sulfate (
) , which is less Lewis-acidic than MgSO4. Alternatively, use azeotropic distillation with DCM/Heptane to remove water without solid drying agents.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solvation mechanisms).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanisms for sulfonyl chloride formation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and purifying sulfonic acids).
-
PubChem. (n.d.). p-Toluenesulfonic acid Compound Summary. National Library of Medicine. (Physicochemical property data).
controlling exotherms during oxidation of nitro-substituted sulfides
Topic: Controlling Exotherms During Oxidation of Nitro-Substituted Sulfides Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction: The "Double Hazard" of Nitro-Sulfide Oxidation
Welcome to the technical guide for managing high-energy oxidations. You are likely here because you are oxidizing a sulfide (thioether) containing a nitro group to a sulfoxide or sulfone.
Why is this specific transformation dangerous? It presents a synergistic thermal hazard:
-
Oxidation Exotherm: The oxidation of sulfide to sulfone is highly exothermic (
to ). -
Nitro-Group Instability: Nitro compounds are energetic. If the oxidation exotherm is uncontrolled, the bulk temperature can easily exceed the onset temperature (
) of nitro decomposition (often , but lower in complex mixtures), triggering a secondary, potentially explosive runaway. -
Deactivation: The electron-withdrawing nitro group reduces the nucleophilicity of the sulfur, slowing the reaction kinetics. This increases the risk of oxidant accumulation , where unreacted oxidant builds up and then reacts all at once.
Part 1: Critical Safety Assessment (FAQ)
Q: How do I determine the safe operating limits for my specific substrate?
A: You must define the "Thermal distance" between your process temperature and the decomposition onset.
Step-by-Step Assessment Workflow:
-
DSC (Differential Scanning Calorimetry): Run a scan of the starting material (nitro-sulfide) and the product (nitro-sulfone) to find their decomposition
. -
Reaction Calorimetry (RC1): Measure the specific heat of reaction (
) for your oxidation. -
Adiabatic Calculation: Calculate the Maximum Temperature of Synthesis Reaction (MTSR) .
If of the nitro group, you are in a critical safety zone and must use flow chemistry or strict semi-batch dosing.
Q: Why is "Oxidant Accumulation" the primary cause of explosions in this chemistry?
A: Because the nitro group deactivates the sulfur, the oxidation is slower than with simple alkyl sulfides. If you add the oxidant (e.g.,
Visualizing the Hazard Loop:
Figure 1: The Accumulation Hazard Loop. The nitro group slows consumption, masking the danger until it is too late.
Part 2: Reagent Selection & Protocol Design
Q: Which oxidant is safest for nitro-sulfides: mCPBA, Oxone, or ?
A: Hydrogen Peroxide (
| Reagent | Pros | Cons | Hazard Rating |
| mCPBA | Fast reaction; good for small scale. | Shock sensitive; high mass intensity; byproduct (m-CBA) precipitates. | High (Solid handling risks) |
| Oxone | Strong oxidant. | Slurry handling is difficult; highly exothermic. | Medium |
| Scalable; water/byproducts are benign; easy to dose. | Gas Generation: Decomposes to | Manageable (With controls) |
Q: I've read that Sodium Tungstate can be dangerous. Is this true?
A: Yes. Research indicates that Sodium Tungstate (
-
Mitigation: Maintain pH slightly acidic (pH ~3-5) or use buffered conditions to stabilize the peroxide. Avoid high catalyst loadings (>2 mol%).
Part 3: Recommended Protocol (H2O2/Tungstate)
Objective: Oxidize Nitro-Sulfide to Nitro-Sulfone safely.
Reagents:
-
Substrate: Nitro-substituted sulfide (1.0 equiv)
-
Oxidant: 30-35%
(2.2 - 2.5 equiv) -
Catalyst:
(0.5 - 1.0 mol%) -
Acid Additive: Phenylphosphonic acid or dilute
(to adjust pH to ~4) -
Solvent: Methanol or Acetonitrile (ensure homogeneity).
Step-by-Step Procedure:
-
Charge substrate, catalyst, acid, and solvent into the reactor.
-
Heat the mixture to the operating temperature (e.g., 50°C).
-
Note: Heating before addition ensures the reaction starts immediately upon dosing, preventing accumulation.
-
-
Dose 5% of the total
charge. -
Hold for 15-30 minutes and Check for Exotherm .
-
Pass Criteria: A slight temperature rise indicates the reaction has initiated.
-
Fail Criteria: No temp rise? STOP. Do not add more. Check catalyst or stir rate.
-
-
Begin Continuous Dosing of remaining
over 2–4 hours.-
Maintain temperature using jacket cooling.
-
-
IPC (In-Process Control): Check for residual oxidant using starch-iodide paper before workup.
Reaction Control Diagram:
Figure 2: Safe Dosing Strategy. The "Seed Dose" verification step is critical to prevent accumulation.
Part 4: Troubleshooting & Emergency Response
Q: The reaction temperature is rising faster than expected. What do I do?
A: This is a thermal runaway onset.
-
Stop Dosing Immediately: Cut the feed of
. -
Max Cooling: Apply full jacket cooling.
-
Do NOT Quench with Water yet: Adding water to a hot, organic reaction can cause a "boil-over" or phase separation that traps heat.
-
Emergency Dump: If
approaches the nitro-decomposition onset ( ), dump the reaction into a pre-chilled quench tank containing reducing agent (e.g., Sodium Bisulfite) if safe to do so.
Q: The reaction has stalled at the sulfoxide stage. Should I add more catalyst?
A: Proceed with caution. The sulfoxide-to-sulfone step is often slower and more exothermic than sulfide-to-sulfoxide.
-
Don't: Add a large bolus of catalyst or oxidant.
-
Do: Take an aliquot, add a small amount of catalyst/oxidant in a test tube (offline) to verify activity. If confirmed, resume slow dosing of oxidant into the main reactor.
Q: How do I quench the excess peroxide safely?
A: Never concentrate the reaction mixture containing excess peroxides (explosion hazard).
-
Protocol: Add aqueous Sodium Bisulfite (
) or Sodium Thiosulfate slowly. Monitor temperature (quenching is exothermic!). Test with peroxide strips until negative (<10 ppm) before extraction or distillation.
References
-
Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. Source: American Chemical Society (ACS) - Organic Process Research & Development URL:[Link]
-
Sulfide Oxidation Reagent Guide. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]
-
Specific Solvent Issues / Safety Issues with Sulphide Oxidations. Source: ACS Green Chemistry Institute URL:[Link]
-
Sodium Tungstate Dihydrate: A Mild Oxidizing and Efficient Reagent. Source: ResearchGate / Synlett URL:[Link]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Chemical Shift of Methylene Protons in Sulfonyl Acetic Acids
This guide provides an in-depth analysis of the ¹H NMR chemical shift of the methylene protons (—CH₂—) in sulfonyl acetic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes fundamental NMR principles with comparative data to offer a predictive and interpretive framework for understanding this important class of compounds. We will explore the powerful electronic effects that dominate the spectral features of these molecules and provide a robust experimental protocol for their characterization.
Theoretical Framework: The Dominance of Inductive Effects
In ¹H NMR spectroscopy, the chemical shift (δ) is a direct measure of a proton's local electronic environment. Protons situated in electron-rich environments are considered "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield).
The methylene protons in sulfonyl acetic acids (R—SO₂—CH₂—COOH) are positioned between two of the most powerful electron-withdrawing groups in organic chemistry: the sulfonyl group (—SO₂) and the carboxylic acid group (—COOH).
-
Inductive Effect (-I): The primary factor governing the chemical shift of these methylene protons is the inductive effect. Both the sulfonyl and carboxyl groups are highly electronegative. They pull electron density away from the central methylene group through the sigma (σ) bonds. This withdrawal of electron density severely deshields the methylene protons, causing them to experience a much stronger effective magnetic field. Consequently, they resonate at a significantly downfield position compared to protons in a simple alkane chain.
-
Anisotropic Effects: While inductive effects are dominant, the anisotropic effects of the S=O and C=O double bonds can also influence the chemical environment. These effects arise from the circulation of π-electrons, which creates localized magnetic fields that can either shield or deshield nearby protons depending on their spatial orientation. For the methylene protons in sulfonyl acetic acids, they lie within the deshielding cone of the carbonyl group, which further contributes to the downfield shift.
Caption: Inductive withdrawal by sulfonyl and carboxyl groups deshields the methylene protons.
Comparative Analysis of Chemical Shifts
To fully appreciate the magnitude of the deshielding in sulfonyl acetic acids, it is instructive to compare their methylene proton chemical shifts with those in structurally related molecules. The data clearly demonstrates the cumulative electron-withdrawing power of the two adjacent functional groups.
| Compound | Structure | Methylene/Methyl Protons (α-position) | Approx. Chemical Shift (δ, ppm) | Key Influencing Factor(s) |
| Acetic Acid | CH₃—COOH | —CH₃ | ~2.1 | Moderate deshielding by one carboxyl group. |
| Malonic Acid | HOOC—CH₂—COOH | —CH₂— | ~3.4 | Strong deshielding by two carboxyl groups. |
| Methanesulfonyl Acetic Acid | CH₃SO₂—CH₂—COOH | —CH₂— | ~4.2 | Very strong deshielding by one sulfonyl and one carboxyl group. |
| Phenylsulfonyl Acetic Acid | C₆H₅SO₂—CH₂—COOH | —CH₂— | ~4.4 | Very strong deshielding, plus minor effects from the aryl ring. |
| Glycine (in D₂O) | ⁺H₃N—CH₂—COO⁻ | —CH₂— | ~3.55 | Deshielding by the ammonium group. |
Data compiled from standard NMR databases and literature values. Shifts can vary slightly based on solvent and concentration.
As the table illustrates, replacing a hydrogen of the methyl group in acetic acid (~2.1 ppm) with a second carboxyl group (malonic acid, ~3.4 ppm) induces a significant downfield shift of ~1.3 ppm. However, replacing it with a sulfonyl group (sulfonyl acetic acids, ~4.2-4.4 ppm) results in a much larger downfield shift of over 2.0 ppm. This highlights the exceptional electron-withdrawing strength of the sulfonyl group, which surpasses that of a carboxylic acid. The slight difference between methanesulfonyl and phenylsulfonyl acetic acid can be attributed to the additional electronic and anisotropic effects of the phenyl ring.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The protocol described here is a self-validating system designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To obtain a clean, well-resolved ¹H NMR spectrum of a sulfonyl acetic acid derivative for structural verification.
Materials:
-
Sulfonyl acetic acid sample (5-10 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
-
Tetramethylsilane (TMS) internal standard (if not included in solvent)
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of the sulfonyl acetic acid and transfer it to a clean, dry vial.
-
Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.
-
Action: Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for leaving the acidic COOH proton visible for observation. If exchange of the acidic proton is desired, D₂O can be used.
-
Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum.
-
Action: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Action: Transfer the solution to a 5 mm NMR tube. The solution height should be ~4-5 cm.
-
Causality: A proper filling height ensures that the sample is centered within the instrument's detection coil, which is crucial for achieving good magnetic field homogeneity (shimming).
-
-
Instrumental Analysis:
-
Action: Insert the NMR tube into the spectrometer.
-
Action: Lock the spectrometer onto the deuterium signal of the solvent.
-
Causality: The lock system uses the deuterium frequency to counteract any magnetic field drift over time, ensuring the stability and accuracy of the chemical shift measurements.
-
Action: Shim the magnetic field. This involves adjusting a series of small electromagnetic coils to make the magnetic field as homogeneous as possible across the sample volume.
-
Causality: A highly homogeneous field is the single most important factor for obtaining sharp, well-resolved NMR peaks. Poor shimming leads to broad, distorted peaks, obscuring fine details like coupling constants.
-
Action: Acquire the ¹H NMR spectrum. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio, making small peaks more visible.
-
-
Data Processing:
-
Action: Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
-
Action: Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Action: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an alternative internal standard is used, calibrate to its known chemical shift.
-
Action: Integrate the peak areas. For sulfonyl acetic acid, you should observe the methylene protons and the protons of the 'R' group. The integration ratio should be consistent with the number of protons in each environment. The methylene peak is expected to be a sharp singlet, as there are no adjacent protons for it to couple with.
-
By following this detailed protocol, researchers can reliably obtain high-quality ¹H NMR spectra, allowing for the confident identification and characterization of sulfonyl acetic acids.
Conclusion
The ¹H NMR chemical shift of the methylene protons in sulfonyl acetic acids is a powerful diagnostic tool for their identification. Located in the highly deshielded region of the spectrum, typically between 4.0 and 4.5 ppm, this signal is a direct consequence of the potent, cumulative inductive effects of the adjacent sulfonyl and carboxylic acid functional groups. A comparative analysis with related structures quantitatively demonstrates the superior electron-withdrawing nature of the sulfonyl group. By understanding the underlying physical principles and adhering to a rigorous experimental protocol, researchers can effectively leverage ¹H NMR spectroscopy for the unambiguous structural elucidation of this important class of molecules.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Let's Talk Chemistry. (2021). Factors affecting chemical shift. YouTube. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid. Retrieved from [Link]
A Comparative Guide to Sulfonyl and Carboxyl Group Identification Using IR Spectroscopy
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in chemical sciences, offering a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes. The resulting spectrum provides a unique molecular fingerprint. For researchers in drug development and organic synthesis, distinguishing between functional groups with similar atoms, such as sulfonyl (R-S(=O)₂-R') and carboxyl (R-COOH) groups, is a frequent and critical task. This guide provides an in-depth comparison of the characteristic IR absorption bands for these two important functional groups, supported by experimental considerations and data interpretation.
The Vibrational Language of Molecules: A Primer
Before delving into the specifics of sulfonyl and carboxyl groups, it is essential to understand the types of molecular vibrations that give rise to IR absorption bands. These vibrations can be broadly categorized as stretching (a change in the inter-atomic distance along the bond axis) and bending (a change in the angle between two bonds). Stretching vibrations are typically of higher energy (and thus higher wavenumber) than bending vibrations. The precise wavenumber of absorption is influenced by factors such as bond strength, the mass of the atoms involved, and the electronic and steric environment of the functional group.
The Sulfonyl Group: A Tale of Two Stretches
The sulfonyl group is characterized by a sulfur atom double-bonded to two oxygen atoms. The key to its identification in an IR spectrum lies in the symmetric and asymmetric stretching vibrations of the S=O bonds.
-
Asymmetric S=O Stretching: This vibration involves one S=O bond lengthening while the other shortens. It is typically a strong and sharp absorption band found in the region of 1350-1300 cm⁻¹ .
-
Symmetric S=O Stretching: In this mode, both S=O bonds stretch and compress in phase. This absorption is also strong and is observed at a lower wavenumber, generally in the range of 1160-1120 cm⁻¹ .
The presence of two distinct, strong bands in these regions is highly indicative of a sulfonyl group. The exact position of these bands can provide further structural information. For instance, in sulfonamides, these bands may be found at slightly lower frequencies compared to sulfones due to the electronic influence of the nitrogen atom.
The Carboxyl Group: A Multi-faceted Vibrational Signature
The carboxyl group is a more complex functional group, consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. Its IR spectrum is characterized by several distinct and informative absorption bands.
-
O-H Stretching: The hydroxyl group of a carboxylic acid exhibits a very broad and strong absorption band due to extensive hydrogen bonding. This band is one of the most recognizable features in an IR spectrum and typically spans a wide range, from 3300 cm⁻¹ down to 2500 cm⁻¹ . This broadness is a direct result of the various hydrogen-bonded dimeric and polymeric structures carboxylic acids form in the condensed phase.
-
C=O Stretching: The carbonyl stretch of a carboxylic acid is another prominent feature. It appears as a strong and sharp absorption band. In the case of saturated aliphatic carboxylic acids, which typically exist as hydrogen-bonded dimers, this band is found around 1725-1700 cm⁻¹ . Conjugation with a double bond or an aromatic ring can lower this frequency to the 1710-1680 cm⁻¹ range. The strength and sharpness of this peak are key identifiers.
-
C-O Stretching and O-H Bending: Further confirmation of a carboxyl group can be found by looking for C-O stretching and O-H in-plane bending vibrations. The C-O stretch, coupled with O-H bending, often appears as a broad band in the 1320-1210 cm⁻¹ region. An out-of-plane O-H bend can also be observed as a broad peak around 920 cm⁻¹ .
Comparative Analysis: Distinguishing Sulfonyl and Carboxyl Groups
The following table summarizes the key IR absorption bands, providing a clear basis for differentiation.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Band Shape |
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350-1300 | Strong | Sharp |
| Symmetric S=O Stretch | 1160-1120 | Strong | Sharp | |
| Carboxyl (-COOH) | O-H Stretch | 3300-2500 | Strong | Very Broad |
| C=O Stretch | 1725-1700 | Strong | Sharp | |
| C-O Stretch / O-H Bend | 1320-1210 | Medium-Strong | Broad |
The most definitive way to distinguish between these two groups is the presence of the extremely broad O-H stretch from 3300-2500 cm⁻¹ for the carboxyl group, a feature entirely absent for the sulfonyl group. Conversely, the pair of strong, sharp bands for the asymmetric and symmetric S=O stretches between 1350 cm⁻¹ and 1120 cm⁻¹ is the hallmark of the sulfonyl group.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To reliably distinguish between sulfonyl and carboxyl functionalities, the acquisition of a high-quality IR spectrum is paramount. The following protocol outlines the steps for a solid sample using the Attenuated Total Reflectance (ATR) technique, a common and convenient method.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent appropriate for cleaning the accessory, such as isopropanol, and allow it to dry completely.
-
With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor). The instrument software will automatically subtract this from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. The required pressure will vary depending on the instrument and sample hardness. Consistent pressure is key for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the software tools to identify and label the peak positions of the key absorption bands.
-
Compare the observed peak positions, intensities, and shapes with the characteristic values for sulfonyl and carboxyl groups as detailed in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination of subsequent samples.
-
Visualizing the Vibrational Modes
To better understand the molecular motions that give rise to these characteristic IR absorptions, the following diagrams illustrate the key stretching vibrations for both the sulfonyl and carboxyl groups.
Caption: Asymmetric S=O stretch in a sulfonyl group.
Caption: C=O stretch in a carboxyl group.
Caption: O-H stretch in a carboxyl group.
Conclusion
The differentiation between sulfonyl and carboxyl groups by IR spectroscopy is straightforward and reliable due to their distinct and characteristic absorption bands. The sulfonyl group is readily identified by its two strong, sharp S=O stretching bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. In stark contrast, the carboxyl group is unequivocally marked by a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong, sharp C=O stretching band around 1725-1700 cm⁻¹. By following a robust experimental protocol and understanding the origins of these vibrational modes, researchers can confidently assign these crucial functional groups, facilitating progress in drug development and chemical research.
References
Guide to Differentiating Sulfonyl Acetic Acids from Sulfinyl Intermediates: Analytical Strategies and Stability Profiles
Executive Summary & Structural Context
In the synthesis of sulfonyl acetic acids—common pharmacophores in metabolic and anti-inflammatory drug candidates—the most persistent critical quality attribute (CQA) failure is the contamination by sulfinyl intermediates (sulfoxides).
While both species share similar polarity and solubility profiles, distinguishing them is critical due to distinct toxicological profiles and chemical stabilities. This guide provides a definitive technical workflow to differentiate the target Sulfonyl Acetic Acid (
The Core Chemical Divergence
The fundamental difference lies in the oxidation state of the sulfur atom and its stereochemical consequences:
-
Sulfonyl (Target): Sulfur is in the S(VI) oxidation state. The moiety is achiral and typically highly stable.
-
Sulfinyl (Impurity): Sulfur is in the S(IV) oxidation state. The sulfur atom possesses a lone pair, making it a chiral center . This chirality induces diastereotopicity in adjacent protons, a key analytical handle.
Mechanistic Pathway & Impurity Genesis
To control the impurity, one must understand its origin. Sulfonyl acetic acids are typically generated via the exhaustive oxidation of thioether precursors. The reaction proceeds through the sulfoxide (sulfinyl) intermediate.
Visualization: Oxidation Kinetics and Divergence
The following diagram illustrates the stepwise oxidation and the potential for "stalled" intermediates (sulfinyl species) or side reactions (decarboxylation).
Figure 1: Stepwise oxidation pathway showing the kinetic bottleneck at the sulfinyl stage.
Analytical Differentiation Strategies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most robust method for differentiation due to the stereochemical impact of the sulfinyl group.
-
The Sulfonyl Signal (Target): The
protons adjacent to the sulfone are chemically equivalent (enantiotopic) in an achiral environment. They typically appear as a singlet (unless coupled to R-group protons). -
The Sulfinyl Signal (Impurity): Due to the chirality of the sulfoxide sulfur, the adjacent
protons become diastereotopic . They are magnetically non-equivalent.-
Observation: Instead of a singlet, these protons often manifest as an AB quartet (two doublets with a strong roof effect) or a complex multiplet, even in achiral solvents.
-
B. Infrared (IR) Spectroscopy
The vibrational modes of the S-O bond provide immediate "fingerprint" identification.
| Feature | Sulfinyl (Impurity) | Sulfonyl (Target) |
| Bond Order | S=O (Double bond character) | O=S=O (Resonance) |
| Key Band | Strong stretch at 1030–1070 cm⁻¹ | Two strong bands: Sym (~1150 cm⁻¹ ) & Asym (~1320 cm⁻¹ ) |
| Note | Often broader due to H-bonding | Sharp, distinct doublet appearance |
C. Mass Spectrometry (LC-MS)
While polarity is similar, the mass difference is definitive.
-
Mass Shift: The Sulfonyl product will strictly show M+16 Da relative to the Sulfinyl intermediate.
-
Fragmentation: Sulfoxides often undergo a characteristic elimination of the sulfenic acid (Cope-type elimination) or loss of oxygen (M-16) in source, whereas sulfones typically lose the entire
moiety (M-64) or break at the C-S bond.
Experimental Protocol: The "Stability Stress Test"
This protocol utilizes the differing chemical stabilities of the two species to confirm identity. Sulfinyl acetic acids are susceptible to the Pummerer rearrangement or thermal decarboxylation under acidic/thermal stress, whereas sulfonyl acetic acids are robust.
Objective: Confirm presence of sulfinyl impurity via thermal degradation profiling.
Materials
-
Sample (Mixture or Pure Isolate)
-
Acetic Anhydride (
) -
Toluene
-
HPLC system (C18 column, Acetonitrile/Water gradient)
Step-by-Step Methodology
-
Baseline Analysis:
-
Prepare a 1 mg/mL solution of the sample in Acetonitrile.
-
Inject into HPLC to establish the initial purity profile (Area %).
-
Note: Sulfinyl species usually elute slightly earlier than Sulfonyl species on Reverse Phase (C18) due to higher hydrogen bonding capability of the sulfoxide oxygen.
-
-
Thermal Stress Induction:
-
Dissolve 50 mg of the sample in 2 mL of Toluene.
-
Add 2 equivalents of Acetic Anhydride.
-
Heat to 80°C for 1 hour .
-
Mechanism: If Sulfinyl is present, Pummerer rearrangement conditions are triggered, converting the sulfinyl acetic acid into an
-acetoxy sulfide or degrading it. The Sulfonyl group is inert to these conditions.
-
-
Post-Stress Analysis:
-
Evaporate solvent and reconstitute in Acetonitrile.
-
Re-inject into HPLC.
-
-
Interpretation:
-
Sulfonyl Identity: Peak area remains constant (>98% recovery). No new peaks.
-
Sulfinyl Identity: Original peak disappears or significantly diminishes. New peaks (degradation products) appear at higher retention times (less polar).
-
Comparative Data Summary
The following table synthesizes the physicochemical differences for rapid reference.
| Parameter | Sulfinyl Intermediate ( | Sulfonyl Product ( |
| Oxidation State | S(IV) | S(VI) |
| Chirality | Chiral at Sulfur | Achiral |
| 1H NMR ( | Diastereotopic (AB Quartet/Multiplet) | Singlet (Equivalent protons) |
| 1H NMR Shift | Typically 3.5 – 3.8 ppm | Typically 3.9 – 4.3 ppm (Deshielded) |
| IR Signature | Single band ~1050 cm⁻¹ | Dual bands ~1150 & 1320 cm⁻¹ |
| pKa ( | Higher (Less acidic) | Lower (More acidic due to stronger EWG) |
| Thermal Stability | Low (Decarboxylation/Pummerer prone) | High (Thermally robust) |
Decision Logic for Identification
Use this workflow to systematically classify your isolated material.
Figure 2: Analytical decision matrix for confirming oxidation state.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR and NMR shifts of sulfones vs sulfoxides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic details on oxidation of sulfides and Pummerer rearrangement).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pummerer Rearrangement mechanisms).
-
Trost, B. M. (1978). "Some problems in sulfur chemistry." Accounts of Chemical Research, 11(12), 453–461. (Foundational text on sulfur oxidation states and reactivity).
Safety Operating Guide
[(4-Nitrophenyl)sulfonyl]acetic acid proper disposal procedures
This guide outlines the operational safety and disposal protocols for [(4-Nitrophenyl)sulfonyl]acetic acid (CAS: 5438-07-3). It is designed for researchers and laboratory managers requiring immediate, actionable procedures compliant with standard chemical hygiene plans.
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the chemical's specific reactivity profile to prevent incompatible mixing in waste streams.
| Parameter | Data / Specification |
| CAS Number | 5438-07-3 |
| Molecular Formula | |
| Physical State | Solid (Powder or Crystals) |
| Acidity (pKa) | Acidic (Carboxylic acid moiety) |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1][2][3][4] |
| Key Incompatibilities | Strong Oxidizers (Risk of energetic reaction), Strong Bases (Exothermic neutralization), Reducing Agents. |
| Thermal Stability | Decomposes near melting point (~110–115°C). Do not autoclave. |
Pre-Disposal Segregation Protocol
Proper segregation is the primary defense against waste container accidents. This compound contains both a nitro group (energetic potential) and a sulfonyl group (SOx generator upon combustion).
CRITICAL RULE: Never mix this compound with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or strong reducers in the same waste container.
Waste Stream Decision Tree
Use the following logic to determine the correct waste container for your material.
Figure 1: Decision logic for segregating this compound waste streams.
Disposal Methodology
Scenario A: Disposal of Solid Reagent (Pure or Expired)
Do not dissolve solids solely for the purpose of disposal; this increases waste volume and risk.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write fully: "this compound".
-
Hazards: Check "Toxic" and "Irritant".
-
Notes: Add "Contains Sulfur/Nitro groups - Incineration Required".
-
-
Secondary Containment: Place the sealed jar into a secondary bin to capture potential leaks.
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Reaction mixtures often contain solvents that dictate the disposal path.
-
Quenching (If Reactive): Ensure the reaction is fully quenched. If thionyl chloride or other reactive reagents were used, neutralize carefully before bottling.
-
pH Check: If the solution is aqueous, check pH.
-
Note: While neutralization (pH 6-8) is possible, do not drain dispose due to the nitro-aromatic nature of the compound, which may be toxic to aquatic life [1].
-
-
Solvent Segregation:
-
Halogenated: (e.g., DCM, Chloroform)
Halogenated Waste Carboy . -
Non-Halogenated: (e.g., Methanol, Ethyl Acetate)
Non-Halogenated Waste Carboy .
-
-
Documentation: Explicitly list the compound on the carboy log sheet. The "Nitro" content is vital information for the incineration facility to manage NOx emissions.
Scenario C: Contaminated Glassware & Consumables
-
Solids (Gloves/Paper): Dispose of chemically contaminated gloves and paper towels in the Solid Hazardous Waste bin (often a yellow bag or drum), not regular trash.
-
Glassware:
-
Rinse glassware with a suitable solvent (Acetone or Methanol) into the appropriate organic waste container.
-
Once triple-rinsed, glassware can be washed normally or disposed of in the "Broken Glass" box if damaged.
-
Emergency Spill Response
In the event of a spill, rapid containment prevents exposure and environmental release.
Figure 2: Operational workflow for managing spills of this compound.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, clay, or commercial acid-neutralizing pads.
-
Neutralizer: Sodium Carbonate (
) or Sodium Bicarbonate ( ) can be used to neutralize the acidity of the spill, but apply slowly to avoid aerosolizing the powder [2].
Regulatory Compliance & RCRA Codes
While this specific compound is not typically a "Listed Waste" (P or U list) under US EPA regulations, it is regulated based on its characteristics.
| Regulatory Body | Classification / Code | Rationale |
| US EPA (RCRA) | D002 (Potential) | If disposed of as an aqueous solution with pH < 2. |
| US EPA (RCRA) | Characteristic Waste | Must be evaluated for toxicity; generally treated as "Hazardous Waste" due to nitro-aromatic toxicity. |
| DOT (Transport) | Not Regulated as Dangerous Goods | Note: Check SDS Section 14. Some isomers or purities may vary. |
Expert Insight: Always characterize this waste as "Non-Regulated Organic Solid" or "Hazardous Waste, Solid, N.O.S." (Not Otherwise Specified) if a specific code is unavailable. Do not attempt to "treat" (destroy) the chemical in the lab to avoid regulation unless you have a specific permit [3].
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
Personal protective equipment for handling [(4-Nitrophenyl)sulfonyl]acetic acid
[4][6]
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move victim to fresh air immediately. If breathing is difficult, medical attention is required (H335).
-
Skin Contact: Wash with soap and copious amounts of water.[3][4][6][7] Remove contaminated clothing.[3][4][6][7] Do not use ethanol to wash skin, as it may increase absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses if present.[2][3][4][6][7]
Spill Cleanup (Solid)
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear goggles, nitrile gloves, and a lab coat.
-
Method: Do not dry sweep. Cover the spill with a damp paper towel (water or mineral oil) to suppress dust, then scoop into a waste container.
-
Clean: Wipe the area with a mild detergent solution (pH 7-9) to neutralize acidic residues.
Waste Disposal
-
Classification: Hazardous Chemical Waste.
-
Method: Dissolve in a combustible solvent (if not already dissolved) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Restriction: Do not dispose of down the drain. The sulfonyl and nitro groups require high-temperature thermal destruction to prevent environmental contamination.
References
-
ChemicalBook. (2024). This compound MSDS & Properties (CAS 3937-94-8).[7][8] Retrieved from
-
National Institutes of Health (PubChem). (2024). Compound Summary: (4-Nitrophenyl)sulfonylacetic acid.[7][9] Retrieved from
-
Thermo Fisher Scientific. (2024). General Safety Data Sheet Guidelines for Organic Acids. Retrieved from [10]
-
1PlusChem. (2024). CAS 3937-94-8 Data and Hazards. Retrieved from
Sources
- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Nitrophenyl acetic Acid (CAS104-03-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. (4-NITROPHENYL)SULFONYL]ACETIC ACID | 3937-94-8 [amp.chemicalbook.com]
- 8. (4-NITROPHENYL)SULFONYL]ACETIC ACID | 3937-94-8 [m.chemicalbook.com]
- 9. 1pchem.com [1pchem.com]
- 10. 4-Nitrophenylacetic acid, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
